molecular formula C15H19N3O B2980674 3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile CAS No. 543717-57-3

3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile

Cat. No. B2980674
CAS RN: 543717-57-3
M. Wt: 257.337
InChI Key: WBCOKKXOBRIOHE-UHFFFAOYSA-N
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Description

3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile is a chemical compound with the CAS Number: 543717-57-3. It has a molecular weight of 257.34 . The IUPAC name for this compound is 3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropanenitrile .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile, has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19N3O/c1-12-4-3-5-14 (13 (12)2)17-8-10-18 (11-9-17)15 (19)6-7-16/h3-5H,6,8-11H2,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 257.34 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Antimicrobial Activities

The synthesis of N-Mannich bases involving compounds related to 3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile has shown promising antibacterial and antifungal activities. For instance, compounds derived from reactions with 1-substituted piperazines have displayed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, some of these compounds have shown significant anti-proliferative activity against various cancer cell lines, highlighting their potential in antimicrobial and cancer research (Al-Wahaibi et al., 2021).

Antitumor and Antifungal Studies

Novel derivatives possessing piperazine linkers have been synthesized, demonstrating potent bacterial biofilm and MurB enzyme inhibitory activities. Specifically, certain compounds have exhibited excellent biofilm inhibition activities and significant inhibitory activities against MRSA and VRE bacterial strains, suggesting their potential use in combating bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).

Broad-Spectrum Anti-Cancer Activity

O-Arylated diazeniumdiolates, which are chemically related to the structure of interest, have shown extensive in vivo activity in various rodent cancer models. These compounds are activated for anti-cancer effects through a glutathione-S-transferase-induced release of cytotoxic nitric oxide, indicating a new avenue for tumor-targeted therapies (Keefer, 2010).

Chemical Characterization and Solid Form Analysis

Research on related compounds has also focused on their chemical characterization, including crystal structure analysis and solid form screening. This work is crucial for understanding the physical and chemical properties of new compounds, which is essential for their development into functional drugs or materials (Gharbia et al., 2008).

Mechanism of Action

properties

IUPAC Name

3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-12-4-3-5-14(13(12)2)17-8-10-18(11-9-17)15(19)6-7-16/h3-5H,6,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCOKKXOBRIOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile

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